N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Scientific Research Applications
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is the TrkA/B/C kinases . These kinases play a crucial role in various cellular processes, including cell survival, growth, and differentiation .
Mode of Action
This compound: interacts with its targets by acting as a high-affinity ligand . It binds to the TrkA/B/C kinases, inhibiting their activity .
Biochemical Pathways
Upon binding to the TrkA/B/C kinases, This compound affects the regulation of glucose and fatty acid metabolism and homeostasis . This is achieved via the phosphorylation of the pyruvate dehydrogenase subunits PDHA1 and PDHA2 .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of TrkA/B/C kinases . This results in efficacy in both inflammatory and neuropathic pain models upon oral dosing .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding and weak π–π interactions .
Molecular Mechanism
Similar compounds have been found to form a five-membered core ring by addition cyclization reaction of chalcone and hydrazine .
Temporal Effects in Laboratory Settings
Related compounds have been investigated for their cytotoxic effect against lung cancer (A549) and normal lung (Wi38) cell lines .
Dosage Effects in Animal Models
Related compounds have been screened as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies .
Metabolic Pathways
Cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways .
Transport and Distribution
Related compounds have been found to react with acetylacetone to provide a specific product .
Subcellular Localization
Similar compounds have been found to crystallize in the monoclinic space group P 2 1 / c with one molecule in the asymmetric unit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide typically involves multi-step organic reactions One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thieno[3,4-c]pyrazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but has a simpler structure.
Thieno[3,4-c]pyrazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is unique due to its combination of a thieno[3,4-c]pyrazole core with a methoxyphenyl group and a cyclopentanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-14-8-6-13(7-9-14)21-17(19-18(22)12-4-2-3-5-12)15-10-26(23,24)11-16(15)20-21/h6-9,12H,2-5,10-11H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYYZCJMBPZMNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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